乙酸4-(氯乙酰)-苯乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

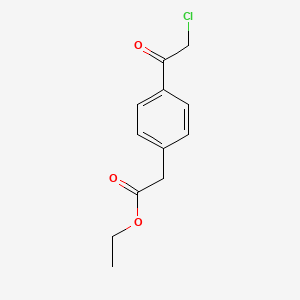

Ethyl 4-chloroacetoacetate, also known as Ethyl 4-(chloroacetyl)-phenylacetate, is a colorless to pale reddish-yellow clear liquid . It is used as an intermediate for organic syntheses, such as ethyl 4-chloro-3-arylaminocrotonates, diethyl succinylsuccinate, 2-alkyl-4-hydroxy-6-chloromethylpyrimidines, and 4-chloromethylcoumarines .

Synthesis Analysis

The synthesis of Ethyl 4-chloroacetoacetate involves a method for continuously synthesizing ethyl 4-chloroacetoacetates . This method includes pumping a cooled diketene solution into a falling film reactor through a metering pump, enabling the cooled diketene solution to uniformly form a film through a distributor, and flow into the reactor from a tower top . Another method involves the reaction of cyanoacetohydrazide with various reactants resulting in unique properties .

Molecular Structure Analysis

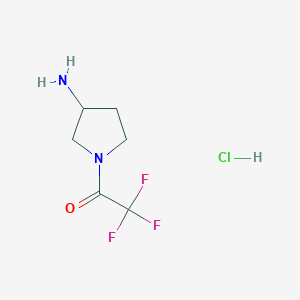

The molecular formula of Ethyl 4-chloroacetoacetate is C6H9ClO3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .

Chemical Reactions Analysis

The reaction between acyl chlorides and amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The reaction happens in two main stages - an addition stage, followed by an elimination stage .

Physical and Chemical Properties Analysis

Ethyl 4-chloroacetoacetate has a melting point of -8 °C and a boiling point of 115 °C/14 mmHg . It has a density of 1.218 g/mL at 25 °C and a refractive index of n 20/D 1.452 . It is a clear colorless to pale reddish-yellow liquid .

科学研究应用

1. 光学异构体和药物中间体的合成

4-(氯乙酰基)苯乙酸乙酯作为光学异构体立体选择性合成的通用中间体。例如,它用于生产 (R)-4-氯-3-羟基丁酸乙酯,这种化合物对于制造几种药理上有价值的产品(例如 L-肉碱)很重要。这种合成通常涉及酶促反应和微流控芯片反应器,展示了其在精细化学和药物生产中的用途 (Kluson et al., 2019)。

2. 在动力学拆分过程中

该化合物在某些酯类的动力学拆分中发挥作用,这是合成各种 ACE 抑制剂的关键过程。ACE 抑制剂广泛用于治疗高血压等疾病。动力学拆分涉及对映选择性水解,并且已在膜反应器等系统中有效执行,展示了该化合物在生产高价值药物中的重要性 (Liese et al., 2002)。

3. 在铃木偶联反应中

4-(氯乙酰基)苯乙酸乙酯用于铃木偶联反应,这是一种有机化学中生成功能化联芳基的关键方法。这些反应在药物化学中具有重要应用,特别是在抗炎药的合成和绿色化学原理的探索中 (Costa et al., 2012)。

4. 在酯化和催化中的作用

该化合物参与各种酯化反应,这是有机合成中的一个基本过程。它与 Ce(OTf)4 等催化剂结合使用,以高产率形成酯,展示了其在促进合成化学中基本反应中的作用 (Iranpoor & Shekarriz, 1999)。

作用机制

The mechanism of action of Ethyl 4-chloroacetoacetate involves a nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .

安全和危害

Ethyl 4-chloroacetoacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIBXLDZABFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)